![molecular formula C19H20N2O4S B2521490 N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine CAS No. 862741-80-8](/img/structure/B2521490.png)
N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine
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Description
N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a compound that likely exhibits interesting chemical and biological properties due to its structural features. The molecule contains an oxazole ring, a common motif in many biologically active compounds, and is substituted with various functional groups that could influence its reactivity and interaction with biological targets. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds are discussed, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of complex molecules like N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine often involves multi-step reactions, where intermediates are formed and subsequently transformed into the desired product. For example, the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide involves a two-stage process with the formation of a linear intermediate followed by cyclization . Similarly, the synthesis of the compound may involve the formation of intermediates with sulfonyl and oxazole groups, which could then be further modified to introduce the methoxyethyl and methylphenyl substituents.
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their reactivity and potential biological activity. The presence of an oxazole ring, as seen in the related compounds mentioned in the papers, suggests that the compound could participate in various chemical reactions due to the ring's electron-rich nature . The sulfonyl group attached to the phenyl ring could also play a role in the molecule's reactivity, potentially acting as an electron-withdrawing group and influencing the electronic distribution within the molecule.
Chemical Reactions Analysis
The chemical reactivity of compounds containing arylsulfonyl groups and heterocycles can be quite diverse. For instance, N-(arylsulfonyloxy)phthalimides undergo base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, leading to the formation of different products such as N,N'-diaryl ureas and diarylsulfones . These types of reactions could be relevant when considering the chemical behavior of N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine, as it contains both a sulfonyl group and a heterocyclic oxazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability. For example, the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives and their testing against cancer cell lines suggest that the structural features of these compounds, including the oxazole and thiazole rings, contribute to their biological activity . The compound , with its oxazole ring and sulfonyl group, may also exhibit unique physical properties and biological activities, which would be an interesting area for further research.
Scientific Research Applications
Novel Nanofiltration Membranes
Research by Liu et al. (2012) focused on novel sulfonated thin-film composite nanofiltration membranes, demonstrating improved water flux for dye treatment. These membranes were synthesized using sulfonated aromatic diamine monomers, enhancing surface hydrophilicity without compromising dye rejection. This study underscores the role of sulfonic acid groups in water permeation and dye rejection, relevant to the design and application of advanced filtration materials (Liu et al., 2012).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with sulfonyl functional groups, and evaluated their antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms, highlighting the potential of sulfonyl-containing compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Herbicidal Activities
A study by Luo et al. (2008) on novel triazolinone derivatives, including those with sulfonyl and methoxy groups, revealed promising herbicidal activities. This research aimed at identifying new Protox inhibitors, highlighting the agricultural applications of sulfonyl-containing compounds (Luo et al., 2008).
Chemical Synthesis and Modification
Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines, including arylsulfonamides, using methanol. This process is notable for its synthetic and environmental advantages, such as low catalyst loading and broad substrate scope. Such methodologies are critical in the efficient synthesis and modification of sulfonyl-containing compounds (Li et al., 2012).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14-8-6-7-11-16(14)17-21-19(18(25-17)20-12-13-24-2)26(22,23)15-9-4-3-5-10-15/h3-11,20H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSFGFOSEWDHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine |
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